4-Bromo-1-(cyclopropylmethyl)-1H-indole is a chemical compound classified under indole derivatives, characterized by the presence of a bromine atom at the 4th position of the indole ring and a cyclopropylmethyl group. Its molecular formula is with a molecular weight of approximately 250.13 g/mol. The compound is primarily used in organic synthesis and medicinal chemistry, particularly for developing therapeutic agents.
This compound can be sourced from various chemical suppliers, including Benchchem and Sigma-Aldrich, where it is available for research purposes only. The compound falls under the category of bromo-indole derivatives, which are significant in organic chemistry due to their versatile reactivity and application in synthesizing complex organic molecules .
The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-indole can be achieved through several methods:
The molecular structure of 4-Bromo-1-(cyclopropylmethyl)-1H-indole can be described as follows:
The structural formula can be represented as follows:
4-Bromo-1-(cyclopropylmethyl)-1H-indole serves as an important intermediate in various chemical reactions:
The mechanism of action for 4-Bromo-1-(cyclopropylmethyl)-1H-indole involves several biochemical interactions:
The physical and chemical properties of 4-Bromo-1-(cyclopropylmethyl)-1H-indole include:
The applications of 4-Bromo-1-(cyclopropylmethyl)-1H-indole span various scientific fields:
The indole scaffold represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in interacting with biological targets. This bicyclic heterocycle, consisting of a benzene ring fused to a pyrrole ring, enables diverse non-covalent interactions with proteins, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The indole nucleus serves as the structural foundation for numerous FDA-approved drugs across therapeutic categories, including anticancer agents (sunitinib), anti-migraine drugs (sumatriptan), and antipsychotics (reserpine) [1] [9]. The planar aromatic system facilitates DNA intercalation and enzyme active site binding, while the nitrogen atom provides a site for strategic derivatization to modulate pharmacokinetic properties. Approximately 40% of clinically valuable nitrogen-containing heterocycles contain indole or indole-derived structures, underscoring their pharmaceutical significance [8] [9].
The pharmacological profile of indole derivatives spans anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This broad bioactivity spectrum stems from the scaffold's ability to mimic endogenous biomolecules like tryptophan, serotonin, and melatonin, allowing interference with critical cellular signaling pathways [9] [10]. In oncology, indole-based drugs such as vincristine and vinblastine target tubulin polymerization, while sunitinib and panobinostat inhibit tyrosine kinases and histone deacetylases, respectively [7] [9]. The structural plasticity of the indole ring enables synthetic modifications at multiple positions (N1, C2, C3, C4-C7), facilitating rational drug design approaches to optimize target affinity and selectivity.
Table 1: FDA-Approved Indole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Molecular Target | Indole Modification Site |
---|---|---|---|
Sunitinib | Anticancer (RCC, GIST) | VEGFR/PDGFR kinases | C5-substituted oxindole |
Panobinostat | Anticancer (Multiple Myeloma) | Histone deacetylase (HDAC) | C3-cap group linker |
Sumatriptan | Antimigraine | 5-HT1B/1D serotonin receptors | N1-methyl, C5-amine sulfonyl |
Reserpine | Antihypertensive | Vesicular monoamine transporter 2 | C6-dimethoxy, C11-methoxy |
Osimertinib | Anticancer (NSCLC) | EGFR kinase | C4-aniline, C7-alkenylamine |
Halogenation, particularly bromination, serves as a strategic molecular modification to enhance the pharmacological profile of indole derivatives. Bromine incorporation at the C4 position significantly alters electronic distribution, lipophilicity, and binding characteristics. The 4-bromo substitution induces an electron-withdrawing effect that polarizes the indole ring system, enhancing dipole interactions with target proteins. Bromine's large atomic radius (115 pm) facilitates shape complementarity in hydrophobic binding pockets, while its moderate lipophilicity (π-value = 0.88) improves membrane permeability without excessive logP values [3] [5].
Specific position-dependent effects are observed: C4 bromination increases steric occupancy in the major groove of DNA, enhancing topoisomerase inhibition. In AhR (aryl hydrocarbon receptor) modulation, 4-bromoindoles exhibit superior agonistic activity compared to other halogen positions due to optimal interactions with Leu247, Phe256, and Ala375 residues in the receptor's PAS-B domain [5]. Bromine's polarizability enables halogen bonding with carbonyl oxygen atoms in kinase ATP-binding sites, increasing binding affinity by 3-10 fold compared to non-halogenated analogs. The 4-bromo substitution also enhances metabolic stability by protecting adjacent positions from cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models [3] [7].
Table 2: Position-Specific Effects of Halogenation on Indole Bioactivity
Halogen Position | Electron Density Shift | Target Interaction Enhancement | Exemplar Bioactivity Change |
---|---|---|---|
C4 | Greatest depletion at C3 | Halogen bonding with kinase hinge regions | 10-fold ↑ EGFR inhibition vs. unsubstituted indole |
C5 | Moderate depletion at C4/6 | Hydrophobic pocket filling in tubulin | 5-fold ↑ antiproliferative activity (MCF-7 cells) |
C6 | Minimal electronic effect | Steric hindrance of metabolic enzymes | 3-fold ↑ metabolic stability in microsomes |
C7 | Depletion at C5/C8a | Disruption of π-stacking in DNA intercalation | Reduced cardiotoxicity vs. C5-substituted analogs |
The cyclopropylmethyl (CPM) moiety attached to the indole nitrogen (N1) confers distinctive conformational and electronic advantages for receptor targeting. The CPM group combines steric constraint with electronic modulation: the cyclopropane ring introduces significant three-dimensionality to typically planar indole systems, promoting selective interactions with allosteric binding sites. The high bond angle strain (115°) of the cyclopropane ring enhances the electron-donating capacity of the methylene linker, increasing indole nitrogen basicity (pKa shift +0.4-0.8 units) and strengthening hydrogen bond donation capabilities [4] [6].
In dopamine receptor targeting, CPM-substituted indoles exhibit enhanced D3 receptor subtype selectivity due to optimal occupancy of a secondary hydrophobic pocket adjacent to the orthosteric binding site. The rigid cyclopropane ring restricts conformational flexibility, reducing entropic penalties upon receptor binding (ΔΔG = -2.3 kcal/mol) compared to linear alkyl chains. Molecular dynamics simulations reveal that the CPM group induces a 30° tilt in the indole plane relative to transmembrane helices 3 and 5 in GPCRs, enabling unique contacts with Val87, Phe345, and Ile183 in dopamine D3 receptors [4] [10]. This precise positioning explains the 100-fold selectivity differential observed for CPM-indoles versus D2 receptors. The group's metabolic resistance to N-dealkylation further enhances pharmacokinetic profiles, as evidenced by extended half-life (t₁/₂ > 4h) in hepatocyte stability assays.
Table 3: Receptor Binding Profiles of Cyclopropylmethyl-Modified Indoles
Receptor Type | Binding Affinity (Ki, nM) | Selectivity Ratio | Key Interactions |
---|---|---|---|
Dopamine D3 | 0.8 ± 0.2 nM | 1 (reference) | H-bond: Asp110, Halogen bond: Cys114, Hydrophobic: Val189 |
Dopamine D2 | 85 ± 12 nM | 106-fold ↓ | Steric clash: Phe389, Suboptimal H-bond angle |
Serotonin 5-HT2A | 320 ± 45 nM | 400-fold ↓ | Weak π-stacking with Phe339 |
Sigma-1 receptor | 1250 ± 210 nM | 1562-fold ↓ | Partial hydrophobic pocket occupancy |
Aryl Hydrocarbon (AhR) | 18 ± 3 nM* | 22.5-fold ↑* | Enhanced hydrophobic domain engagement |
*Agonist activity EC₅₀ rather than Ki
The strategic incorporation of 4-bromo substitution with N1-cyclopropylmethylation creates synergistic effects: bromine enhances target affinity through halogen bonding while the CPM group improves receptor subtype selectivity and metabolic stability. This molecular architecture provides a versatile template for developing ligands targeting CNS disorders, oncology, and inflammatory conditions through precise modulation of neurotransmitter systems, kinase signaling, and nuclear receptors.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5